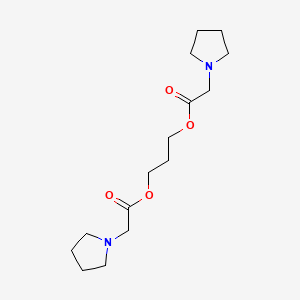![molecular formula C22H18BrClN2O3 B4747825 5-bromo-N-{4-[(3-chlorobenzoyl)amino]phenyl}-2-methoxy-3-methylbenzamide](/img/structure/B4747825.png)
5-bromo-N-{4-[(3-chlorobenzoyl)amino]phenyl}-2-methoxy-3-methylbenzamide
Overview
Description
5-bromo-N-{4-[(3-chlorobenzoyl)amino]phenyl}-2-methoxy-3-methylbenzamide, also known as BCBM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
5-bromo-N-{4-[(3-chlorobenzoyl)amino]phenyl}-2-methoxy-3-methylbenzamide exerts its anti-cancer effects through multiple mechanisms. In addition to inhibiting PARP, 5-bromo-N-{4-[(3-chlorobenzoyl)amino]phenyl}-2-methoxy-3-methylbenzamide also activates the p53 pathway, a tumor suppressor pathway that plays a critical role in regulating cell cycle progression and apoptosis. 5-bromo-N-{4-[(3-chlorobenzoyl)amino]phenyl}-2-methoxy-3-methylbenzamide has also been shown to inhibit the activity of the Akt/mTOR signaling pathway, which is often dysregulated in cancer cells and promotes cell survival and proliferation.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 5-bromo-N-{4-[(3-chlorobenzoyl)amino]phenyl}-2-methoxy-3-methylbenzamide has also been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a critical role in the nervous system. 5-bromo-N-{4-[(3-chlorobenzoyl)amino]phenyl}-2-methoxy-3-methylbenzamide has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-bromo-N-{4-[(3-chlorobenzoyl)amino]phenyl}-2-methoxy-3-methylbenzamide is its specificity for cancer cells, allowing for targeted therapy and minimizing side effects on normal cells. However, 5-bromo-N-{4-[(3-chlorobenzoyl)amino]phenyl}-2-methoxy-3-methylbenzamide also has limitations, including its poor solubility in water and potential toxicity at high concentrations.
Future Directions
There are several future directions for 5-bromo-N-{4-[(3-chlorobenzoyl)amino]phenyl}-2-methoxy-3-methylbenzamide research. One potential area of research is the development of 5-bromo-N-{4-[(3-chlorobenzoyl)amino]phenyl}-2-methoxy-3-methylbenzamide analogs with improved solubility and pharmacokinetic properties. Another area of research is the combination of 5-bromo-N-{4-[(3-chlorobenzoyl)amino]phenyl}-2-methoxy-3-methylbenzamide with other anti-cancer agents to enhance its efficacy. Additionally, 5-bromo-N-{4-[(3-chlorobenzoyl)amino]phenyl}-2-methoxy-3-methylbenzamide could be explored for its potential applications in other diseases, such as neurodegenerative disorders and inflammatory diseases.
In conclusion, 5-bromo-N-{4-[(3-chlorobenzoyl)amino]phenyl}-2-methoxy-3-methylbenzamide is a promising compound with potential applications in cancer research and other fields. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions provide a comprehensive overview of its potential as a therapeutic agent. Further research is needed to fully explore the potential of 5-bromo-N-{4-[(3-chlorobenzoyl)amino]phenyl}-2-methoxy-3-methylbenzamide and its analogs.
Scientific Research Applications
5-bromo-N-{4-[(3-chlorobenzoyl)amino]phenyl}-2-methoxy-3-methylbenzamide has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colorectal cancer. 5-bromo-N-{4-[(3-chlorobenzoyl)amino]phenyl}-2-methoxy-3-methylbenzamide works by inhibiting the activity of poly(ADP-ribose) polymerase (PARP), an enzyme that plays a critical role in DNA repair. By inhibiting PARP, 5-bromo-N-{4-[(3-chlorobenzoyl)amino]phenyl}-2-methoxy-3-methylbenzamide can induce DNA damage and cell death in cancer cells, while sparing normal cells.
properties
IUPAC Name |
5-bromo-N-[4-[(3-chlorobenzoyl)amino]phenyl]-2-methoxy-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrClN2O3/c1-13-10-15(23)12-19(20(13)29-2)22(28)26-18-8-6-17(7-9-18)25-21(27)14-4-3-5-16(24)11-14/h3-12H,1-2H3,(H,25,27)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBKKSCZEMVFQGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(4-{[(3-chlorophenyl)carbonyl]amino}phenyl)-2-methoxy-3-methylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-methyl-3-phenyl-9-(1-piperidinyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline](/img/structure/B4747742.png)
![N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-N'-(3,5-dimethylphenyl)thiourea](/img/structure/B4747753.png)
![N-(5-{[(3-bromobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide](/img/structure/B4747761.png)
![5-(1,3-benzodioxol-5-yl)-N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B4747765.png)
![3-({[3-(aminocarbonyl)-4,5-dihydronaphtho[1,2-b]thien-2-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4747770.png)

![1-(2-fluorobenzyl)-4-[3-(2-naphthylsulfonyl)propanoyl]piperazine](/img/structure/B4747787.png)
![2-(4-fluorophenyl)-5-[(3-methoxypropyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B4747794.png)
![N-(3-methoxypropyl)-2-[(4-methylphenyl)(methylsulfonyl)amino]butanamide](/img/structure/B4747801.png)
![N-[3-(4-morpholinyl)propyl]-1-benzothiophene-3-carboxamide](/img/structure/B4747809.png)
![4-[(4,4-dimethyl-3-oxo-1-penten-1-yl)amino]benzoic acid](/img/structure/B4747811.png)
![N-[5-({2-[(4-fluoro-3-nitrophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B4747837.png)
![N-cyclohexyl-3-[(dimethylamino)sulfonyl]-4-methoxybenzamide](/img/structure/B4747843.png)
![1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B4747846.png)